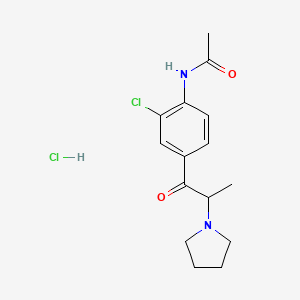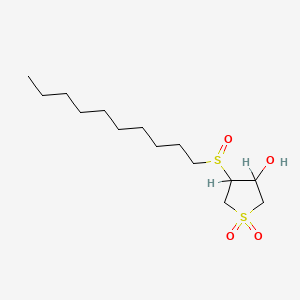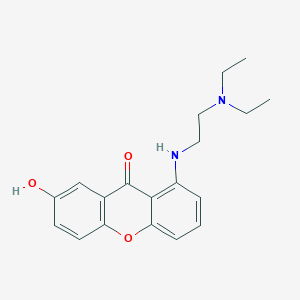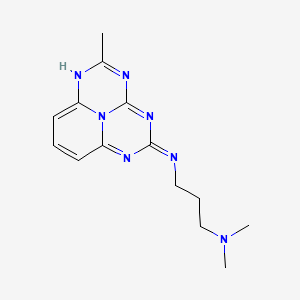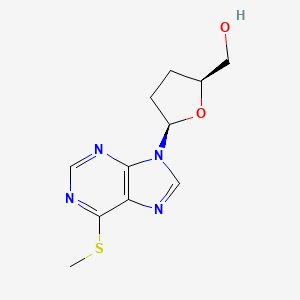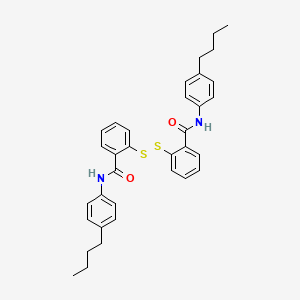
2,2'-Dithiobis(N-(4-n-butylphenyl)benzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Dithiobis(N-(4-n-butylphenyl)benzamide) is a chemical compound known for its unique structure and properties. It belongs to the class of dithiobisbenzamides, which are characterized by the presence of two benzamide groups linked by a disulfide bond. This compound has a molecular formula of C28H32N2O2S2 and a molecular weight of 508.7 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(4-n-butylphenyl)benzamide) typically involves the reaction of 4-n-butylbenzoic acid with thionyl chloride to form 4-n-butylbenzoyl chloride. This intermediate is then reacted with 4-n-butylaniline to produce N-(4-n-butylphenyl)benzamide. Finally, the dimerization of N-(4-n-butylphenyl)benzamide in the presence of a disulfide-forming reagent, such as iodine or sulfur, yields 2,2’-Dithiobis(N-(4-n-butylphenyl)benzamide).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Dithiobis(N-(4-n-butylphenyl)benzamide) can undergo several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The benzamide groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2’-Dithiobis(N-(4-n-butylphenyl)benzamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving disulfide bond formation and reduction.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2’-Dithiobis(N-(4-n-butylphenyl)benzamide) primarily involves the modulation of disulfide bonds. The disulfide bond in the compound can undergo redox reactions, which can influence the structure and function of proteins and other biomolecules. This modulation can affect various molecular targets and pathways, including enzyme activity and protein-protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar structure but with methyl groups instead of n-butyl groups.
2,2’-Dithiobis(N-phenylbenzamide): Similar structure but with phenyl groups instead of n-butyl groups.
Uniqueness
2,2’-Dithiobis(N-(4-n-butylphenyl)benzamide) is unique due to the presence of n-butyl groups, which can influence its solubility, reactivity, and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
90520-53-9 |
|---|---|
Fórmula molecular |
C34H36N2O2S2 |
Peso molecular |
568.8 g/mol |
Nombre IUPAC |
N-(4-butylphenyl)-2-[[2-[(4-butylphenyl)carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C34H36N2O2S2/c1-3-5-11-25-17-21-27(22-18-25)35-33(37)29-13-7-9-15-31(29)39-40-32-16-10-8-14-30(32)34(38)36-28-23-19-26(20-24-28)12-6-4-2/h7-10,13-24H,3-6,11-12H2,1-2H3,(H,35,37)(H,36,38) |
Clave InChI |
LYPQRTZADAENQD-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


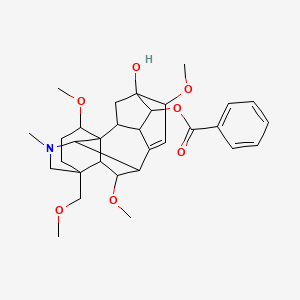
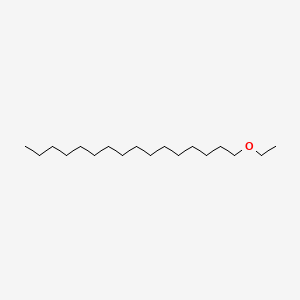
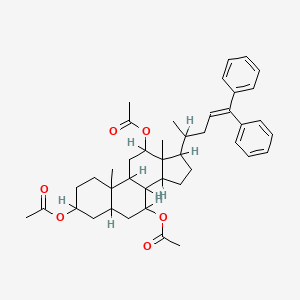

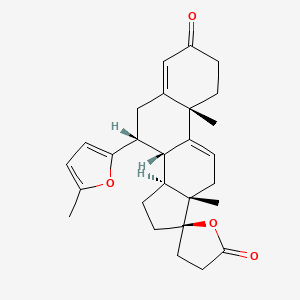
![methanesulfonic acid;4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide](/img/structure/B12787650.png)

